molecular formula C12H17NO2 B2876189 N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide CAS No. 1795491-30-3

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide

Cat. No.: B2876189
CAS No.: 1795491-30-3
M. Wt: 207.273
InChI Key: GMHBFDYOQFSZRV-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has garnered interest due to its unique structure, which combines a furan ring with a pent-4-enamide moiety, potentially offering diverse chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxaldehyde and pent-4-enamide.

    Formation of Intermediate: The first step involves the reaction of furan-3-carboxaldehyde with a suitable reagent to form an intermediate, such as 1-(furan-3-yl)propan-2-ol.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with pent-4-enamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)propan-1-ol: A furan derivative with a similar structure but different functional groups.

    3-(furan-2-yl)propan-1-ol: Another furan derivative with a different substitution pattern on the furan ring.

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is unique due to its combination of a furan ring with a pent-4-enamide moiety, which may confer distinct chemical reactivity and biological activities compared to other furan derivatives.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHBFDYOQFSZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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